molecular formula C15H12FNO B13428236 Acetamide, N-(6-fluorofluoren-2-YL)- CAS No. 2823-94-1

Acetamide, N-(6-fluorofluoren-2-YL)-

Cat. No.: B13428236
CAS No.: 2823-94-1
M. Wt: 241.26 g/mol
InChI Key: QGFHMDUEQGSBQK-UHFFFAOYSA-N
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Description

Acetamide, N-(6-fluorofluoren-2-YL)-: is an organic compound with the molecular formula C15H12FNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 6-fluorofluoren-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-fluorofluoren-2-YL)- typically involves the reaction of 6-fluorofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(6-fluorofluoren-2-YL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The fluorine atom in the fluorenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-(6-fluorofluoren-2-YL)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-cancer agent, given its structural similarity to other known bioactive molecules.

Industry: In industry, Acetamide, N-(6-fluorofluoren-2-YL)- can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-fluorofluoren-2-YL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    Acetamide, N-(2-fluorenyl)-: This compound is structurally similar but lacks the fluorine atom at the 6-position.

    N-(2-Fluorenyl)acetamide: Another related compound with potential biological activities.

Uniqueness: The presence of the fluorine atom in Acetamide, N-(6-fluorofluoren-2-YL)- imparts unique chemical and physical properties, such as increased stability and altered reactivity, making it distinct from its analogs.

Properties

CAS No.

2823-94-1

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

N-(6-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12FNO/c1-9(18)17-13-4-5-14-11(7-13)6-10-2-3-12(16)8-15(10)14/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

QGFHMDUEQGSBQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)F

Origin of Product

United States

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